N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide
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Overview
Description
N-(2-Azabicyclo[221]hept-6-yl)-1-benzo[b]furan-6-carboxamide is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide typically involves a multi-step process. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and used in the synthesis of various bioactive compounds.
2-Azabicyclo[2.2.1]hept-5-en-3-one: A versatile intermediate in the synthesis of carbocyclic nucleosides.
Uniqueness
N-(2-Azabicyclo[221]hept-6-yl)-1-benzo[b]furan-6-carboxamide is unique due to its specific bicyclic structure and the presence of both azabicyclo and benzo[b]furan moieties
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-(2-azabicyclo[2.2.1]heptan-6-yl)-1-benzofuran-6-carboxamide |
InChI |
InChI=1S/C15H16N2O2/c18-15(17-13-6-9-5-12(13)16-8-9)11-2-1-10-3-4-19-14(10)7-11/h1-4,7,9,12-13,16H,5-6,8H2,(H,17,18) |
InChI Key |
ZOJDDZUQJWEGHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1NC2)NC(=O)C3=CC4=C(C=C3)C=CO4 |
Origin of Product |
United States |
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